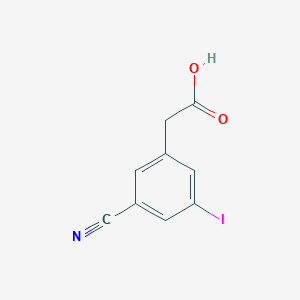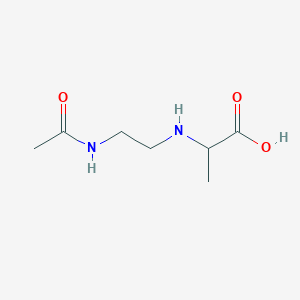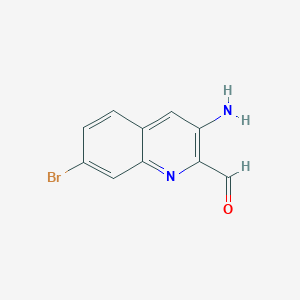
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with boronic acid reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar in structure but with a different position of the boronic acid group.
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: Another closely related compound with slight structural variations.
Uniqueness
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Its methyl group at the 6-position and the boronic acid group at the 4-position provide distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C6H8BNO3 |
|---|---|
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
(2-methyl-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
InChI-Schlüssel |
ZXPIQXMQSVJDSM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=O)NC(=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)



![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)

![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)

